- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 945978-63-2 (bam)
bam structure
Product Name:bam
CAS No:945978-63-2
MF:C14H10F4O
MW:270.222218036652
CID:2620542
Update Time:2023-09-21
bam Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-Trifluoro-1-(3'-fluoro-4-biphenylyl)ethanol
- 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol
- 3′-Fluoro-α-(trifluoromethyl)[1,1′-biphenyl]-4-methanol (ACI)
- 2,2,2-Trifluoro-1-(3′-fluorobiphenyl-4-yl)ethanol
- bam
-
- Inchi: 1S/C14H10F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8,13,19H
- InChI Key: RYIFCXNFAICWRE-UHFFFAOYSA-N
- SMILES: FC1C=C(C2C=CC(C(C(F)(F)F)O)=CC=2)C=CC=1
bam Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Reference
- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane , Zinc , Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ; 16 h, rt
Reference
- Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling, Angewandte Chemie, 2022, 61(47),
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO, Organic Letters, 2020, 22(11), 4068-4072
Production Method 5
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
Reference
- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ; cooled
Reference
- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Reference
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Reference
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Reference
- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Reference
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
Reference
- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687
bam Raw materials
- 3-FLUOROPHENYLMAGNESIUM BROMIDE
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanol
- 1H-Isoindole-1,3(2H)-dione, 2-(2,2,2-trifluoroethoxy)-
- 3-Fluoro-4′-iodo-1,1′-biphenyl
- Ethanone, 2,2,2-trifluoro-1-(3'-fluoro[1,1'-biphenyl]-4-yl)-
bam Preparation Products
bam Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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